HTS Fingerprint Divergence: Multi-Target Engagement vs. Single-Target cPLA₂α Inhibitors
4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid ('Compound A') exhibits a polypharmacological HTS profile absent in key cPLA₂α-focused 4-sulfamoylbenzoic acid analogs . While Compound A was identified as a screening hit across five distinct target classes, including RGS4, ADAM17, and the mu-opioid receptor, the comparator N,N-disubstituted 4-sulfamoylbenzoic acid derivative 85 (a submicromolar cPLA₂α inhibitor) was optimized solely for cPLA₂α inhibition [1]. The broad activity fingerprint of Compound A indicates its utility as a chemical probe for multi-target sulfonamide discovery, whereas derivative 85's narrow selectivity is advantageous for targeted anti-inflammatory therapy. Quantitative cross-screening data for derivative 85 against RGS4 or ADAM17 is unavailable, underscoring the unique breadth of Compound A's interaction landscape .
| Evidence Dimension | Number of distinct primary HTS assay targets yielding a hit |
|---|---|
| Target Compound Data | 5 distinct targets (RGS4, OPRM1, ADAM17, CHRM1, UPR-XBP1 pathway) |
| Comparator Or Baseline | N,N-disubstituted 4‑sulfamoylbenzoic acid derivative 85: 0 reported targets outside cPLA₂α [1] |
| Quantified Difference | Target breadth: 5 vs. 0 non‑cPLA₂α targets |
| Conditions | Primary cell-based and biochemical HTS assays from Johns Hopkins Ion Channel Center, Scripps Research Institute, and Burnham Center for Chemical Genomics for Compound A; in vitro cPLA₂α vesicle assay for derivative 85 |
Why This Matters
A purchaser seeking a multi-target chemical probe for phenotypic screening should select Compound A; a project needing potent, selective cPLA₂α inhibition requires derivative 85.
- [1] N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Med Chem Res. 2022;31:975-992. View Source
